molecular formula C14H10FNO4 B572270 Methyl 2-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1355248-03-1

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Cat. No. B572270
CAS RN: 1355248-03-1
M. Wt: 275.235
InChI Key: XMGYKEZNKUHDRC-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1355248-03-1 . It has a molecular weight of 275.24 and its IUPAC name is methyl 4-fluoro-4’-nitro [1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” is 1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” has a density of 1.4±0.1 g/cm3, a boiling point of 302.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 44.6±0.3 cm3 .

Scientific Research Applications

Antimycobacterial Agents

“Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” is a part of a new class of antimycobacterial agents that have the ability to interfere with iron homeostasis . These compounds are being researched for their potential in treating tuberculosis (TB), which is a leading cause of death from a single infectious agent .

Iron Acquisition Inhibitors

This compound has been identified as a furan-based inhibitor of the salicylate synthase MbtI from Mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mycobacterium tuberculosis .

Enzymatic Dihydroxylation

“Methyl 2-fluorobenzoate” undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .

Synthesis of 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol

“Methyl 2-fluorobenzoate” may be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol .

Biphenyl Derivatives

“Methyl 4-fluoro-4’-nitro-[1,1’-biphenyl]-3-carboxylate” is a biphenyl derivative . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Biological and Medicinal Applications

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Anti-virulence Compounds

The research group that studied “Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” has devoted much effort to the development of anti-virulence compounds targeting iron acquisition in mycobacteria .

Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate

“Methyl 4-fluoro-3-nitrobenzoate” is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

properties

IUPAC Name

methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGYKEZNKUHDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742806
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

CAS RN

1355248-03-1
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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